5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
CAS No.: 86181-89-7
Cat. No.: VC10195630
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86181-89-7 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)14-7-10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | FXRPWBAIAMITMB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2CNC(=O)O2 |
| Canonical SMILES | CC1=CC=C(C=C1)OCC2CNC(=O)O2 |
Introduction
Synthesis
Oxazolidinones are typically synthesized through condensation reactions involving amino alcohols and carbonyl compounds. The specific synthesis route for 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one would depend on the availability of starting materials and the desired substituents.
Applications
Oxazolidinones are used in various applications, including as intermediates in pharmaceutical synthesis and as chiral auxiliaries in asymmetric synthesis. Their biological activity, such as antibacterial properties, is also of interest.
3-Benzyl-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
This compound has a similar structure but includes a benzyl group attached to the nitrogen atom of the oxazolidinone ring. It has a molecular weight of 297.3 g/mol and exhibits certain physical and chemical properties like a hydrogen bond acceptor count of 3 .
5-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,3-oxazolidin-2-one
This compound also belongs to the oxazolidinone class and has a molecular weight of 297.3 g/mol. It shares a similar molecular formula with the benzyl-substituted compound but differs in its substituents .
Data Table for Related Oxazolidinones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Acceptor Count |
|---|---|---|---|
| 3-Benzyl-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one | C18H19NO3 | 297.3 | 3 |
| 5-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,3-oxazolidin-2-one | C18H19NO3 | 297.3 | Not specified |
| 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | C10H11NO2 | 177.20 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume